Bfl-1/Bim Protein–Protein Interaction Inhibition: Comparative Potency Assessment
2-Fluoro-3-formylbenzamide exhibits measurable inhibitory activity against the Bfl-1/Bim interaction. Its IC50 value of 2.50 μM (2.50E+3 nM) was determined in a TR-FRET assay following a 30-minute incubation [1]. For comparison, the optimized covalent inhibitor Bfl-1-IN-1 (Compound 15) achieves a Ki of 0.63 μM against Bfl-1 under similar in vitro conditions, representing a ~4-fold higher potency [2]. This places 2-fluoro-3-formylbenzamide in the micromolar potency range, suitable for use as a starting point for medicinal chemistry optimization or as a tool compound in target validation studies where high potency is not the primary requirement.
| Evidence Dimension | Bfl-1/Bim inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.50 μM (2.50E+3 nM) |
| Comparator Or Baseline | Bfl-1-IN-1 (Compound 15) Ki = 0.63 μM |
| Quantified Difference | ~4-fold lower potency for target compound |
| Conditions | TR-FRET assay; 30 min incubation for target compound; fluorescence polarization assay for comparator |
Why This Matters
Quantified Bfl-1 inhibitory activity confirms the compound's utility as a starting point for apoptosis-related drug discovery, while the potency gap relative to optimized inhibitors informs realistic expectations for hit-to-lead campaigns.
- [1] BindingDB. BDBM50604877 (CHEMBL5189912). Inhibition of Bfl-1/Bim (unknown origin), IC50 = 2.50E+3 nM, TR-FRET assay. View Source
- [2] MedChemExpress. Bfl-1-IN-1 (Compound 15). Ki = 0.63 μM against Bfl-1. View Source
